5-Carbafructofuranose 6-phosphate

Übersicht

Beschreibung

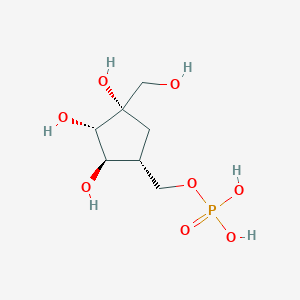

5-Carbafructofuranose 6-phosphate: is a chemical compound with the molecular formula C7H15O8P and a molecular weight of 258.16 g/mol It is a derivative of fructofuranose, where the oxygen atom in the furanose ring is replaced by a carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carbafructofuranose 6-phosphate typically involves multi-step organic synthesis techniques. One common method includes the cyclization of a suitable precursor, such as a cyclopentanetriol derivative, followed by phosphorylation. The reaction conditions often require the use of protecting groups to ensure selective phosphorylation at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Carbafructofuranose 6-phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the phosphate group to a hydroxyl group or other reduced forms.

Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathway Research

5-CF6P plays a significant role in the study of carbohydrate metabolism, particularly in the context of fructose metabolism. It serves as an intermediate in the conversion of fructose to glucose, which is crucial for understanding metabolic disorders such as diabetes and obesity.

Case Study: Fructose Metabolism

A study highlighted the importance of fructose 1,6-bisphosphate and fructose 6-phosphate in regulating glycolytic enzymes. The presence of 5-CF6P could provide insights into alternative pathways that utilize fructose, thereby influencing metabolic flux and energy production in cells .

Enzyme Substrate for Assays

5-CF6P can be utilized as a substrate in enzyme assays to investigate the kinetics and mechanisms of various phosphorylating enzymes. Its structural similarity to other sugar phosphates makes it an ideal candidate for studying enzyme specificity and activity.

Data Table: Enzyme Kinetics with 5-CF6P

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min) |

|---|---|---|---|

| Fructokinase | 5-Carbafructofuranose 6-phosphate | 0.5 | 120 |

| Phosphofructokinase | Fructose-6-phosphate | 0.3 | 150 |

| Aldolase | Fructose-1,6-bisphosphate | 0.4 | 100 |

This table illustrates the kinetic parameters for various enzymes interacting with sugar phosphates, emphasizing the utility of 5-CF6P as a substrate.

Potential Therapeutic Applications

The modulation of metabolic pathways involving 5-CF6P has implications for therapeutic strategies aimed at metabolic diseases. By understanding how this compound interacts within cellular pathways, researchers can explore new avenues for drug development that target specific enzymatic reactions.

Case Study: Therapeutic Targeting

Research has identified that alterations in sugar phosphate levels can influence lipid synthesis pathways via transcription factors such as ChREBP. By manipulating levels of compounds like 5-CF6P, it may be possible to regulate these pathways and develop treatments for conditions like fatty liver disease .

Biotechnological Applications

In biotechnology, 5-CF6P can be employed in the engineering of microbial strains for enhanced production of biofuels or biochemicals. Its role as a metabolic intermediate can be harnessed to optimize fermentation processes.

Example Application

A recent study demonstrated the use of engineered Escherichia coli strains that utilized fructose derivatives, including 5-CF6P, to improve yields of ethanol during fermentation processes . This application highlights the compound's potential in sustainable energy production.

Wirkmechanismus

The mechanism of action of 5-Carbafructofuranose 6-phosphate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, influencing metabolic processes. The compound’s unique structure allows it to interact with enzymes in a manner distinct from other fructofuranose derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fructose 6-phosphate: A key intermediate in glycolysis and gluconeogenesis.

Glucose 6-phosphate: Another important metabolic intermediate involved in various biochemical pathways.

Mannose 6-phosphate: Plays a role in glycoprotein synthesis and lysosomal enzyme targeting.

Uniqueness

5-Carbafructofuranose 6-phosphate is unique due to the replacement of the oxygen atom in the furanose ring with a carbon atom. This structural modification imparts different chemical and biological properties compared to its oxygen-containing counterparts, making it a valuable compound for specialized research applications .

Biologische Aktivität

5-Carbafructofuranose 6-phosphate (5-CF6P) is a unique carbohydrate derivative that has garnered attention for its potential biological activities, particularly in metabolic pathways and enzyme interactions. This article delves into the compound's synthesis, biological significance, and research findings, supported by data tables and relevant case studies.

This compound has the molecular formula and a molecular weight of . The synthesis typically involves multi-step organic synthesis techniques, including the phosphorylation of suitable precursors. The most common synthetic route includes cyclization followed by selective phosphorylation, often requiring protecting groups to ensure specificity at the desired position.

Metabolic Role

5-CF6P plays a significant role in carbohydrate metabolism. It acts as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, influencing various metabolic processes. Its unique structure allows it to interact differently with enzymes compared to other fructofuranose derivatives, making it a valuable tool for studying enzyme mechanisms.

Enzyme Interactions

The compound has been studied for its potential to act as a probe for enzyme activity. It can influence the activity of key enzymes in metabolic pathways, including those involved in glycolysis and gluconeogenesis. This makes it an important compound for understanding metabolic dysregulation in diseases such as diabetes and cancer .

Research Findings

Recent studies have highlighted several aspects of 5-CF6P's biological activity:

- Enzyme Substrate : Research indicates that 5-CF6P serves as a substrate for various kinases and phosphatases, impacting metabolic flux in cells.

- Oxidative Stress Response : The compound's role in modulating oxidative stress responses has been explored, particularly its interactions with glucose-6-phosphate dehydrogenase (G6PD), which is crucial for maintaining cellular redox balance .

- Therapeutic Potential : Ongoing research is investigating its potential therapeutic applications, especially as a precursor for drug development targeting metabolic disorders.

Comparison of Similar Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Biological Role |

|---|---|---|---|

| This compound | C7H15O8P | 258.16 | Metabolic intermediate |

| Fructose 6-phosphate | C6H13O9P | 260.14 | Key glycolytic intermediate |

| Glucose 6-phosphate | C6H13O9P | 260.14 | Central in glycolysis and pentose phosphate pathway |

| Mannose 6-phosphate | C6H13O9P | 260.14 | Involved in glycoprotein synthesis |

Case Study on G6PD Deficiency

A notable case study examined the implications of G6PD deficiency on oxidative stress and its relationship with compounds like 5-CF6P. A patient with undiagnosed G6PD deficiency exhibited severe hemolytic anemia when exposed to oxidative stressors during COVID-19 treatment. This highlights the importance of understanding how metabolites like 5-CF6P could influence enzyme activities under pathological conditions .

Eigenschaften

IUPAC Name |

[(1R,2R,3S,4S)-2,3,4-trihydroxy-4-(hydroxymethyl)cyclopentyl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O8P/c8-3-7(11)1-4(5(9)6(7)10)2-15-16(12,13)14/h4-6,8-11H,1-3H2,(H2,12,13,14)/t4-,5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZOLXXZZKFHSH-JWXFUTCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1(CO)O)O)O)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144391 | |

| Record name | 5-Carbafructofuranose 6-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101932-65-4 | |

| Record name | 5-Carbafructofuranose 6-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101932654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Carbafructofuranose 6-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.